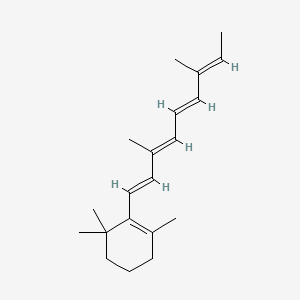

Axerophthene

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

6895-29-0 |

|---|---|

Fórmula molecular |

C20H30 |

Peso molecular |

270.5 g/mol |

Nombre IUPAC |

2-[(1E,3E,5E,7E)-3,7-dimethylnona-1,3,5,7-tetraenyl]-1,3,3-trimethylcyclohexene |

InChI |

InChI=1S/C20H30/c1-7-16(2)10-8-11-17(3)13-14-19-18(4)12-9-15-20(19,5)6/h7-8,10-11,13-14H,9,12,15H2,1-6H3/b10-8+,14-13+,16-7+,17-11+ |

Clave InChI |

IDMGVRDNZFQORW-JWBAUCAFSA-N |

SMILES |

CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

SMILES isomérico |

C/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |

SMILES canónico |

CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Sinónimos |

axerophthene |

Origen del producto |

United States |

Biosynthesis and Metabolic Transformations of Axerophthene

Enzymatic Pathways for Axerophthene Biogenesis

The formation of this compound is intricately linked to the metabolism of carotenoids, which serve as the primary precursors. The biogenesis involves a cascade of enzymatic reactions that cleave and modify the carotenoid backbone to yield the characteristic structure of this compound.

Carotenoid Cleavage Dioxygenases and Initial this compound Precursor Formation

The initial step in the biosynthesis of retinoids, including the precursors to this compound, involves the enzymatic cleavage of carotenoids by a family of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). nih.gov These enzymes are responsible for the oxidative cleavage of the polyene chain of carotenoids, leading to the formation of apocarotenoids. nih.govpageplace.de Specifically, β-carotene 15,15'-oxygenase (BCO1) is a key enzyme that catalyzes the central cleavage of dietary provitamin A carotenoids, such as β-carotene, to produce retinal (vitamin A aldehyde). researchgate.netdokumen.pub This reaction is a critical gateway for the formation of all retinoids.

The cleavage of carotenoids can also occur eccentrically, yielding a variety of apocarotenoids that can be further metabolized. dokumen.pub The activity of CCDs is a regulated process, ensuring a controlled supply of precursors for retinoid synthesis.

Retinol (B82714) Dehydrogenases (RDHs) in this compound Formation and Interconversion

Following the formation of retinal from carotenoid cleavage, Retinol Dehydrogenases (RDHs) play a pivotal role. These enzymes belong to the family of oxidoreductases and catalyze the reversible conversion of retinal to retinol (vitamin A). wikipedia.orgnih.gov This step is crucial in the metabolic pathway leading to various retinoids. While the direct synthesis of this compound from retinol is not a primary metabolic route, the interconversion between retinol and retinal is a key regulatory point in retinoid metabolism. wikipedia.org

RDHs are a diverse group of enzymes, with multiple forms existing that exhibit different substrate specificities and tissue distributions. wikipedia.orggoogleapis.com For instance, RDH12 is a key enzyme in the visual cycle, reducing all-trans retinal to all-trans retinol. wikipedia.org The conversion of retinol to retinal is considered a rate-limiting step in the biosynthesis of retinoic acid, another critical retinoid. nih.gov The activity of RDHs is essential for maintaining the appropriate balance of different retinoid forms required for various physiological functions.

Stereochemical Specificity in this compound Biosynthesis

The biosynthesis of carotenoids and their subsequent conversion to retinoids are characterized by a high degree of stereochemical specificity. The enzymatic reactions involved ensure the formation of specific isomers. iupac.org For instance, the conversion of vitamin A acetate (B1210297) to this compound proceeds with high quantitative yield, highlighting the specificity of the enzymatic processes. iupac.orgiupac.org The geometry of the double bonds in the polyene chain is critical for biological activity, and even a single trans to cis isomerization can significantly alter the properties of the molecule. iupac.org The stereospecificity of the enzymes involved ensures the production of the biologically active all-trans isomer of retinoids.

This compound Esterification and Hydrolysis

The metabolic fate of retinol, a close derivative of this compound, is tightly controlled by esterification and hydrolysis reactions. These processes regulate the storage and mobilization of vitamin A in the body.

Lecithin:Retinol Acyltransferase (LRAT) Mechanisms and Catalysis

Lecithin:Retinol Acyltransferase (LRAT) is a key microsomal enzyme responsible for the esterification of retinol. ebi.ac.ukwikipedia.org It catalyzes the transfer of an acyl group from the sn-1 position of phosphatidylcholine to all-trans-retinol, forming retinyl esters. nih.gov This reaction is vital for the storage of vitamin A, primarily in the liver and adipose tissue. researchgate.netnih.gov The resulting retinyl esters are biologically inactive and serve as a reservoir that can be mobilized when needed. nih.gov LRAT is highly expressed in tissues with active retinoid metabolism, such as the liver, retinal pigment epithelium, and intestine. ebi.ac.uknih.gov The enzyme exhibits specificity for all-trans-retinol as its substrate. nih.gov

Table 1: Key Enzymes in this compound-Related Metabolism

| Enzyme Family | Specific Enzyme Example | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Carotenoid Cleavage Dioxygenases (CCDs) | β-carotene 15,15'-oxygenase (BCO1) | Cleavage of provitamin A carotenoids | β-carotene, other provitamin A carotenoids | Retinal |

| Retinol Dehydrogenases (RDHs) | Retinol Dehydrogenase 12 (RDH12) | Interconversion of retinol and retinal | Retinol, Retinal | Retinal, Retinol |

| Acyltransferases | Lecithin:Retinol Acyltransferase (LRAT) | Esterification of retinol for storage | Retinol, Phosphatidylcholine | Retinyl esters |

| Hydrolases | Retinyl Ester Hydrolase (REH) | Hydrolysis of retinyl esters to mobilize retinol | Retinyl esters | Retinol, Fatty acids |

Retinyl Ester Hydrolases (REH) and this compound Mobilization

The mobilization of stored vitamin A requires the action of Retinyl Ester Hydrolases (REHs). mdpi.com These enzymes catalyze the hydrolysis of retinyl esters, releasing retinol and fatty acids. ontosight.ai This process is essential for maintaining steady levels of retinol in the blood and ensuring its availability to peripheral tissues. mdpi.com The activity of REHs is particularly important during periods of insufficient dietary vitamin A intake. mdpi.com Several enzymes have been identified to possess REH activity, and their regulation is crucial for vitamin A homeostasis. nih.govnih.gov The released retinol can then be transported to various tissues to exert its biological functions. nih.gov

Oxidative Metabolism of this compound and Its Aldehyde Intermediates

The functional significance of this compound is realized through its metabolic conversion into biologically active forms. Its hydroxylated derivative, retinol, undergoes a critical two-step oxidative pathway. First, retinol is reversibly oxidized to retinaldehyde. This intermediate is then irreversibly oxidized to retinoic acid, the primary retinoid that executes most of the non-visual functions of vitamin A by regulating gene transcription. nih.gov

Retinaldehyde Dehydrogenase (RALDH) Isozymes and Their Catalytic Specificities

The irreversible oxidation of retinaldehyde to retinoic acid is a rate-limiting step catalyzed by a group of NAD(P)+-dependent enzymes known as retinaldehyde dehydrogenases (RALDHs), which are members of the aldehyde dehydrogenase 1A (ALDH1A) subfamily. nih.govkarger.com There are three principal RALDH isozymes in mammals: RALDH1 (ALDH1A1), RALDH2 (ALDH1A2), and RALDH3 (ALDH1A3). karger.com These isozymes exhibit distinct, tissue-specific expression patterns and possess different catalytic specificities, which allows for precise spatial and temporal control over retinoic acid synthesis. karger.com All RALDH isozymes can utilize both all-trans-retinaldehyde and 9-cis-retinaldehyde as substrates. karger.com However, studies have shown that RALDH2 has a particularly high specificity for all-trans-retinaldehyde. karger.com

Table 1: Retinaldehyde Dehydrogenase (RALDH) Isozymes

| Isozyme | Alternative Name | Primary Substrate(s) | Key Characteristics |

|---|---|---|---|

| RALDH1 | ALDH1A1 | all-trans-retinaldehyde, 9-cis-retinaldehyde | Dominant in late-stage embryonic development and involved in adult tissue homeostasis. karger.com |

| RALDH2 | ALDH1A2 | all-trans-retinaldehyde | Considered the major RA-synthesizing enzyme during early embryogenesis; exhibits the highest specificity for all-trans-retinaldehyde. karger.com |

| RALDH3 | ALDH1A3 | all-trans-retinaldehyde, 9-cis-retinaldehyde | Important in late-stage embryonic development and specific adult tissues. karger.com |

Formation of Retinoic Acid Isomers from this compound Metabolites

The action of RALDH isozymes on different retinaldehyde isomers results in the synthesis of various retinoic acid (RA) isomers. These acidic retinoids are the ultimate active forms that function as ligands for nuclear receptors. amegroups.org The most abundant and biologically active isomer formed is all-trans-retinoic acid (atRA), which is produced from the oxidation of all-trans-retinaldehyde. nih.gov

Other significant isomers are also formed, including 9-cis-retinoic acid and 13-cis-retinoic acid. The formation of 9-cis-retinoic acid occurs through the oxidation of 9-cis-retinaldehyde. karger.com These isomers, particularly atRA and 9-cis-RA, are critical signaling molecules that bind to and activate two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). amegroups.org This binding initiates the regulation of a vast number of target genes, controlling processes such as cell differentiation, proliferation, and apoptosis. nih.gov

Enzymatic Systems for Further this compound Metabolite Oxidation and Catabolism (e.g., Cytochrome P450 Enzymes)

To maintain strict control over cellular retinoic acid levels, a robust system for its catabolism and elimination exists, primarily mediated by a specific family of Cytochrome P450 (CYP) enzymes. nih.govnih.gov The CYP26 family, comprising three enzymes—CYP26A1, CYP26B1, and CYP26C1—is recognized as the principal system for RA clearance. karger.comnih.gov

These enzymes metabolize all-trans-retinoic acid (atRA) as well as its isomers with high efficiency. nih.gov The primary metabolic reaction is hydroxylation, which converts atRA into more polar, water-soluble metabolites such as 4-hydroxy-RA, 4-oxo-RA, and 18-hydroxy-RA, thereby inactivating the retinoid signal and facilitating its excretion. karger.comresearchgate.net While other CYP enzymes, including CYP2C8 and CYP3A4, can also metabolize RA, the CYP26 enzymes exhibit much higher specificity. nih.govkarger.com The expression of CYP26 enzymes is, in turn, inducible by atRA itself, creating a negative feedback loop that allows cells to autoregulate their intracellular RA concentrations and prevent retinoid excess. karger.comamegroups.org

Table 2: Key Cytochrome P450 (CYP) Enzymes in Retinoic Acid Catabolism

| Enzyme | Primary Substrate(s) | Primary Metabolite(s) | Key Role |

|---|---|---|---|

| CYP26A1 | all-trans-RA, 9-cis-RA | 4-OH-RA, 18-OH-RA | Predominant RA-clearing enzyme in adult liver; inducible by RA to create a feedback loop. nih.govmdpi.com |

| CYP26B1 | all-trans-RA | 4-OH-RA | Essential for embryonic development and regulating RA levels in extra-hepatic tissues. nih.govmdpi.com |

| CYP26C1 | all-trans-RA, 9-cis-RA | 4-OH-RA | Effectively metabolizes both atRA and 9-cis-RA; critical during embryogenesis. karger.com |

Glucuronidation and Other Conjugation Pathways of this compound Derivatives

Following oxidative metabolism by CYP enzymes, retinoids and their metabolites undergo Phase II conjugation reactions to further increase their water solubility and facilitate their elimination from the body. amegroups.org The most significant conjugation pathway for retinoids is glucuronidation, catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov

This reaction involves the transfer of a glucuronic acid moiety from the high-energy donor, UDP-glucuronic acid, to the retinoid molecule. For retinoic acid, the glucuronide is typically conjugated at the terminal carboxylic acid group, forming retinoyl-β-glucuronide. For hydroxylated metabolites like 4-hydroxy-retinoic acid, conjugation can occur at the hydroxyl group. researchgate.net

Several UGT isoforms have been identified as being responsible for retinoid glucuronidation. UGT2B7 has been shown to be a key isoform capable of glucuronidating atRA and its oxidized metabolites, including 4-OH-atRA and 4-oxo-atRA. amegroups.orgnih.gov Other isoforms, particularly from the UGT1A family, are also involved. Studies have identified UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9 as the major isoforms responsible for the glucuronidation of 13-cis-RA and its primary oxidized metabolite, 4-oxo-13-cis-RA. The expression of these enzymes in the liver and intestine plays a critical role in the systemic clearance of both endogenous retinoids and retinoid-based therapeutic agents. nih.gov

Table 3: Key UDP-Glucuronosyltransferase (UGT) Isoforms in Retinoid Metabolism

| Isoform | Substrate(s) | Key Role |

|---|---|---|

| UGT2B7 | all-trans-RA, 4-OH-atRA, 4-oxo-atRA | Considered a primary enzyme for glucuronidating atRA and its oxidized metabolites. amegroups.orgnih.gov |

| UGT1A1 | 13-cis-RA, 4-oxo-13-cis-RA | Contributes to the glucuronidation of 13-cis-RA and its metabolites. |

| UGT1A3 | 13-cis-RA, 4-oxo-13-cis-RA | Shows high activity toward 13-cis-RA and its 4-oxo metabolite. |

| UGT1A9 | 13-cis-RA, 4-oxo-13-cis-RA | Likely important for in vivo glucuronidation due to a low Km value and high expression in liver and intestine. |

Molecular Interactions and Ligand Binding Dynamics of Axerophthene

Axerophthene-Binding Proteins (ABPs) and Their Structural Basis

A class of proteins, collectively known as this compound-Binding Proteins (ABPs), has evolved to recognize and bind this compound and other related retinoids. The structural features of these proteins, particularly their ligand-binding pockets, are crucial determinants of their specificity and function.

Cellular Retinol-Binding Proteins (CRBPs) are a family of small, intracellular proteins that play a pivotal role in the transport and metabolism of retinol (B82714) (vitamin A). ontosight.ai Four distinct types have been identified: CRBP I, CRBP II, CRBP III, and CRBP IV. ontosight.ainih.gov These proteins are essential for maintaining retinoid homeostasis, which is critical for processes such as vision, cell growth, and differentiation. ontosight.ai While their primary ligand is retinol, their interaction with analogs like this compound provides valuable insights into the structural requirements for binding.

The three-dimensional structures of CRBPs reveal a common architecture known as a β-barrel, which forms a hydrophobic internal cavity that serves as the binding site for retinoids. researchgate.net This pocket shields the hydrophobic ligand from the aqueous cellular environment. escholarship.org Access to this binding pocket is regulated by a flexible "portal region" composed of loops connecting the β-strands. researchgate.net

Crystal structures of bovine retinol-binding protein (RBP) complexed with this compound show that the analog fits within the β-barrel cavity in a conformation similar to that of retinol. srce.hrresearchgate.net The absence of the hydroxyl group in this compound, however, results in a lower binding affinity compared to retinol, highlighting the significant contribution of the hydroxyl group and the isoprene (B109036) tail to binding specificity. researchgate.netresearchgate.net Studies have shown that this compound exhibits a dissociation constant (Kd) of approximately 0.2 µM for CRBP. researchgate.netresearchgate.net The ligand-binding cavity of CRBPs is lined with specific amino acid residues that interact with the bound retinoid. For instance, in cellular retinaldehyde-binding protein (CRALBP), a related protein, residues such as Trp-165, Met-208, Met-222, Met-225, and Trp-244 have been identified as key components of the ligand-binding cavity. nih.gov

Table 1: Comparison of Binding Affinities of Retinoids to CRBP

| Compound | Dissociation Constant (Kd) | Key Structural Feature |

|---|---|---|

| Retinol | ~2 nM | Possesses a hydroxyl end group. |

| This compound | ~0.2 µM | Lacks the hydroxyl end group, replaced by a hydrogen atom. researchgate.netresearchgate.net |

| β-ionone | ~4 µM | Represents only the ring portion of the retinoid structure. researchgate.netresearchgate.net |

Molecular dynamics (MD) simulations have been employed to investigate the dynamic behavior of retinoids within the binding pocket of CRBPs. These computational studies provide insights into the flexibility of the protein and the stability of the ligand-protein complex. For instance, MD simulations have been used to understand the differences in binding between wild-type CRBP and its mutants with various retinoids, revealing how specific amino acid changes can alter ligand specificity. researchgate.net While specific MD simulations focusing solely on this compound are not extensively documented in the provided context, the principles derived from studies with other retinoids are applicable. These simulations have shown that the interactions between the ligand and the protein are not static, and the flexibility of both the ligand and the binding pocket is crucial for the binding process. nih.gov The stability of the ligand within the binding pocket is influenced by a network of interactions, including hydrophobic contacts and, in the case of retinol, hydrogen bonds. researchgate.net

CRBPs are central to the regulation of retinoid homeostasis within the cell. nih.govdoi.org They act as chaperones, solubilizing retinoids and protecting them from non-specific oxidation while facilitating their delivery to specific enzymes for metabolism. escholarship.orgumaryland.edu For example, CRBP I directs retinol towards esterification for storage or oxidation to retinaldehyde, the first step in retinoic acid biosynthesis. nih.govdoi.org The ratio of apo-CRBP (unbound) to holo-CRBP (bound) acts as a sensor for the cell's retinoid status, influencing the direction of retinol metabolism. nih.govdoi.org When cellular retinol levels are low, apo-CRBP can stimulate the hydrolysis of retinyl esters, releasing retinol for cellular use. doi.org Although this compound is not a natural substrate for these metabolic pathways due to its lack of a hydroxyl group, its ability to bind to CRBPs suggests it can compete with retinol for binding, potentially influencing retinol trafficking and homeostasis.

The Interphotoreceptor Retinoid-Binding Protein (IRBP), also known as Retinol-Binding Protein 3 (RBP3), is a large glycoprotein (B1211001) found in the interphotoreceptor matrix (IPM) between the photoreceptor cells and the retinal pigment epithelium (RPE). frontiersin.orgwikipedia.org It plays a critical role in the visual cycle by transporting retinoids between these two cell layers. frontiersin.orgnih.gov This transport is essential for the regeneration of the visual pigment, rhodopsin, which is bleached upon light absorption. nih.gov IRBP is thought to facilitate the movement of all-trans-retinol from the photoreceptors to the RPE and 11-cis-retinal (B22103) from the RPE back to the photoreceptors. frontiersin.orgphotobiology.info

IRBP is a large protein, with the human form being approximately 135 kDa. nih.govnih.gov Its structure is unique among retinoid-binding proteins, consisting of four homologous modules, each about 300 amino acids long. wikipedia.orgnih.govarvojournals.org This modular structure is thought to be related to its ability to bind multiple retinoid and fatty acid ligands. nih.govarvojournals.org Cryo-electron microscopy has revealed an elongated and flexible three-dimensional architecture for IRBP. rcsb.org

IRBP solubilizes the hydrophobic retinoids in the aqueous IPM and protects them from degradation. nih.govbiologists.com It is believed to facilitate the transport of retinoids through the sub-retinal space. photobiology.info The protein binds various retinoids, including all-trans-retinol and 11-cis-retinal, as well as fatty acids like docosahexaenoic acid (DHA). frontiersin.organu.edu.au The binding of these different ligands may be a mechanism to regulate the release of retinoids. For example, it has been proposed that DHA can trigger the release of 11-cis-retinal from IRBP. arvojournals.org The transport mechanism is complex and likely involves interactions with receptors on the surface of photoreceptor and RPE cells. arvojournals.org The loose binding affinity of IRBP for retinol could allow for the rapid, bulk movement of the retinoid through the IPM. arvojournals.org

Interphotoreceptor Retinoid-Binding Protein (IRBP) in Visual Cycle Mechanisms

Evolutionary Aspects of IRBP Structure and Function

Interphotoreceptor retinoid-binding protein (IRBP), also known as RBP3, is a crucial glycoprotein found in the interphotoreceptor matrix, the aqueous space between the retinal pigment epithelium (RPE) and photoreceptor cells. nih.govwikipedia.orgresearchgate.net Its primary function is to transport retinoids, such as all-trans retinol and 11-cis retinal, between these two cell layers, a process essential for the vertebrate visual cycle. nih.govwikipedia.orgpnas.org The evolution of IRBP is intrinsically linked to the development of the advanced, camera-type eye in vertebrates, co-evolving with the supportive function of the RPE. pnas.orgucsc.edu

The gene encoding IRBP exhibits a complex and active evolutionary history. nih.gov In mammals, the protein is characterized by a distinctive four-fold repeat structure, with each of the four homologous modules, or repeats, consisting of approximately 300 amino acids. nih.govarvojournals.orgnih.gov This structure is the result of ancient internal tandem duplications that occurred prior to the insertion of introns into the gene. ucsc.edu Consequently, the gene's exon-intron arrangement does not mirror its protein repeat structure. ucsc.edu

Comparative genomics reveals that the four-repeat structure is highly conserved among tetrapods, including mammals, chickens, and frogs (Xenopus tropicalis), suggesting a strong selective pressure to maintain this form. arvojournals.orgnih.gov However, the gene structure in teleost fish is more varied. nih.gov For instance, the genomes of the Japanese pufferfish (Takifugu rubripes) and the zebrafish (Danio rerio) contain a two-gene IRBP locus. This locus consists of an intronless gene encoding three repeats followed by a second gene with four exons that encodes two repeats. nih.gov This divergence highlights the evolutionary plasticity of the IRBP gene.

A groundbreaking discovery has traced the origin of the IRBP gene to an interdomain horizontal gene transfer event from bacteria to a chordate ancestor over 500 million years ago. pnas.org This acquired bacterial gene was subsequently duplicated and neofunctionalized, giving rise to the vertebrate-specific IRBP, an event that coincided with the evolution of the complex vertebrate eye. pnas.org

While the four-repeat structure might suggest four equivalent binding sites for retinoids, experimental evidence indicates that IRBP transports only one retinoid molecule at a time. ucsc.edu This implies that the repeats are not functionally identical and have specialized roles. ucsc.edu The intricate evolutionary path of IRBP underscores its fundamental importance in the development and function of vertebrate vision. pnas.org

This compound Metabolite-Nuclear Receptor Interactions

This compound, as a member of the retinoid family, is metabolized into compounds that can act as signaling molecules. google.comresearchgate.net These active metabolites regulate gene transcription by interacting with specific nuclear receptors. ebi.ac.uk This mechanism is central to the diverse biological effects of retinoids, which include roles in embryonic development, cell differentiation, and homeostasis. ebi.ac.ukyoutube.com The primary mediators of these effects are two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). srce.hraacrjournals.org

Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

RARs and RXRs are ligand-activated transcription factors that belong to the steroid/thyroid hormone receptor superfamily. google.comebi.ac.uk Each family consists of three subtypes, or isotypes: RARα, RARβ, and RARγ, and RXRα, RXRβ, and RXRγ, each encoded by a separate gene. ebi.ac.ukwikipedia.org These receptors mediate the effects of retinoid metabolites, with RARs binding to all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid, while RXRs are specifically activated by 9-cis-retinoic acid. youtube.comsrce.hr

The functional unit for transcriptional regulation is typically a heterodimer formed between an RAR and an RXR. ebi.ac.ukportlandpress.comresearchgate.net This RAR/RXR heterodimer is the most biologically active complex for gene regulation. oup.com The formation of this heterodimer significantly enhances the affinity and specificity for their target DNA sequences, known as Retinoic Acid Response Elements (RAREs). nih.gov

Ligand Binding Domains (LBDs) and Allosteric Regulation

Like other nuclear receptors, RARs and RXRs possess a modular structure that includes a highly conserved DNA-binding domain (DBD) and a C-terminal Ligand-Binding Domain (LBD). portlandpress.combioscientifica.comresearchgate.net The LBD is responsible for recognizing and binding the retinoid ligand. Its structure is a conserved fold, typically an antiparallel α-helical sandwich composed of 12 helices. portlandpress.combioscientifica.com

The binding of an agonist ligand, such as a metabolite of this compound, into the hydrophobic pocket of the LBD triggers a significant conformational change. portlandpress.comnih.gov This change is a critical allosteric event that reconfigures the receptor's surface. Specifically, it disrupts the binding interface for corepressor proteins and simultaneously creates a new surface that is recognized by coactivator proteins. portlandpress.comnih.gov The structure of the ligand itself plays a key role in determining the final conformation of the LBD and, consequently, which coregulators are recruited. portlandpress.com

Furthermore, allosteric regulation is not solely dependent on the ligand. The DNA sequence of the RARE to which the receptor is bound can also induce conformational changes in the receptor domains, influencing both ligand binding and coregulator interactions. portlandpress.combiorxiv.org This demonstrates a sophisticated interplay between ligand, receptor, and DNA in controlling gene expression.

Heterodimerization Dynamics of RAR/RXR Complexes

The RAR/RXR heterodimer is the central complex that interprets retinoid signals. oup.commdpi.com These heterodimers are considered "permissive" in some contexts, as they can be activated by a ligand for either RAR or RXR. portlandpress.com The complex assembles and can bind to DNA even in the absence of a ligand. portlandpress.comnih.gov

The dynamics of this heterodimer are complex and are allosterically regulated by both ligand and DNA binding. When a ligand binds to one partner in the dimer, it can induce conformational changes that affect the other partner. portlandpress.comnih.gov For example, the binding of an RXR-specific agonist can facilitate the release of a corepressor that is bound to the RAR subunit of the heterodimer. portlandpress.comnih.gov

The specific RARE sequence also dictates the conformation and structural dynamics of the bound heterodimer. biorxiv.orgoup.comresearchgate.net Different response elements, distinguished by the spacing and orientation of their core motifs, stabilize unique receptor conformations. biorxiv.orgresearchgate.net This DNA-induced allostery provides an additional layer of regulatory control, allowing for a finely tuned transcriptional response depending on the specific gene promoter. oup.com

| Receptor Family | Subtypes | Primary Ligands | Functional Form |

|---|---|---|---|

| Retinoic Acid Receptor (RAR) | α, β, γ | all-trans-retinoic acid, 9-cis-retinoic acid | Heterodimer with RXR |

| Retinoid X Receptor (RXR) | α, β, γ | 9-cis-retinoic acid | Heterodimer with RAR and other nuclear receptors |

DNA-Binding Domains (DBDs) and Retinoic Acid Response Elements (RAREs)

The interaction between the RAR/RXR heterodimer and DNA is mediated by the DNA-Binding Domain (DBD) of each receptor. portlandpress.combioscientifica.com The DBD is a highly conserved region containing two zinc-finger motifs, which fold together to create a structure that recognizes and binds to specific DNA sequences. nih.gov

These target sequences, known as Retinoic Acid Response Elements (RAREs), are located in the promoter regions of retinoid-responsive genes. ebi.ac.ukaacrjournals.orgportlandpress.com A typical RARE consists of two tandemly repeated core motifs, most commonly 5'-(A/G)G(G/T)TCA-3'. nih.govoup.com The specificity of the response is largely determined by the number of nucleotides spacing the two direct repeats (DR). sdbonline.org For example, RAR/RXR heterodimers preferentially bind to RAREs with 1, 2, or 5 base-pair spacers (termed DR1, DR2, and DR5). nih.govoup.com

| RARE Type | Description | Associated Genes (Examples) |

|---|---|---|

| DR1 | Direct Repeat with 1 bp spacer | HoxA1 nih.gov |

| DR2 | Direct Repeat with 2 bp spacer | RARβ2 sdbonline.org |

| DR5 | Direct Repeat with 5 bp spacer | RARβ2, Hoxa1 nih.govsdbonline.org |

Coregulator Recruitment and Transcriptional Modulation

The ultimate function of the RAR/RXR heterodimer is to modulate the transcription of target genes, a process achieved through the recruitment of large coregulator complexes. researchgate.netmdpi.com The state of transcription—either repression or activation—is determined by the specific coregulators associated with the receptor complex.

In the absence of an activating ligand, the RAR/RXR heterodimer, bound to its RARE, actively represses gene transcription. portlandpress.commdpi.com It does this by recruiting a corepressor complex, which includes proteins such as NCoR (Nuclear Receptor Corepressor) or SMRT (Silencing Mediator for Retinoid and Thyroid Hormone Receptors). ebi.ac.ukportlandpress.commdpi.com These corepressors, in turn, recruit histone deacetylases (HDACs), which lead to a condensed chromatin structure that is inaccessible to the transcriptional machinery. ebi.ac.ukportlandpress.com

The binding of an agonist ligand, such as an active metabolite of this compound, to the LBD of RAR initiates a switch from repression to activation. The resulting conformational change in the LBD causes the corepressor complex to be released. portlandpress.comnih.gov This unmasks a binding site for coactivator proteins. portlandpress.com Coactivators, such as those from the p160/SRC family (e.g., SRC-1, TIF2), are then recruited to the receptor. portlandpress.comnih.gov These coactivators contain conserved LXXLL motifs (where L is leucine (B10760876) and X is any amino acid) that dock onto the new surface of the ligand-bound LBD. nih.gov The coactivator complex then recruits enzymes with histone acetyltransferase (HAT) activity, which acetylate histones, leading to chromatin decondensation and transcriptional activation. portlandpress.comnih.gov

This ligand-dependent switch between corepressor and coactivator binding is the fundamental mechanism by which retinoids, including the metabolites of this compound, modulate the expression of their target genes. portlandpress.comoup.com

Mechanistic Roles of Axerophthene in Specific Biochemical Pathways

The conversion of light into a neural signal and the orchestration of cellular life cycles are fundamental processes governed by precise molecular interactions. Axerophthene, through its metabolic transformation into active retinoids, plays a pivotal, albeit indirect, role in these pathways.

This compound in the Biochemical Cascade of Phototransduction

The ability to perceive light is fundamentally dependent on the visual cycle, a series of biochemical reactions occurring in the photoreceptor cells of the retina. The chromophore at the heart of this process, 11-cis-retinal (B22103), is a direct metabolite of the this compound lineage.

The visual process is initiated by the absorption of a photon by the 11-cis-retinal molecule, which is covalently bound to a protein called opsin, forming rhodopsin in rod cells or photopsins in cone cells. This compound, once metabolized to retinol (B82714) (vitamin A), can be converted to retinal. This retinal is then isomerized to the 11-cis configuration. The absorption of light energy triggers an incredibly fast isomerization of 11-cis-retinal to all-trans-retinal (B13868). This change in shape of the retinal chromophore forces a conformational change in the opsin protein it is bound to.

The light-induced conformational change in rhodopsin activates it, turning it into an enzyme-like signaling molecule. This activated rhodopsin then interacts with and activates a G-protein known as transducin. The activation of transducin initiates a signaling cascade that ultimately leads to the closure of ion channels in the photoreceptor cell membrane. This change in ion flow results in a hyperpolarization of the cell, which is the electrical signal transmitted to the brain and perceived as light.

Following its photoisomerization, all-trans-retinal is released from the opsin molecule. For vision to be sustained, the 11-cis-retinal chromophore must be regenerated. This process, known as the visual cycle, involves a series of enzymatic reactions that convert all-trans-retinal back to 11-cis-retinal. This regenerated chromophore can then recombine with opsin to form a new, light-sensitive rhodopsin molecule, ready to detect another photon. The availability of this compound as a precursor for retinol is therefore essential for maintaining the pool of chromophores necessary for continuous vision.

Rhodopsin Activation and G-Protein Coupling Mechanisms

This compound in Molecular Regulation of Cellular Differentiation and Proliferation

Beyond its role in vision, the metabolic products of this compound are critical regulators of cellular activities, including growth, differentiation, and tissue morphogenesis. These effects are primarily mediated by retinoic acid, a metabolite of retinol.

Studies have demonstrated that this compound possesses biological activity, capable of reversing keratinization in tracheal organ cultures, a process indicative of its influence on cellular differentiation. nih.gov This activity is attributed to its metabolism to active retinoids, particularly retinoic acid. Retinoic acid functions as a potent signaling molecule that regulates gene expression by binding to specific nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors, upon binding to retinoic acid, form heterodimers and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding can either activate or repress the transcription of these genes, thereby controlling the synthesis of proteins that are crucial for cellular differentiation and proliferation. For instance, retinoids have been shown to inhibit the development of mammary tumors in animal models. aacrjournals.org

Advanced Analytical Methodologies for Axerophthene Research

Chromatographic Techniques for Axerophthene and Its Metabolites

Chromatography is a fundamental separation science that has been extensively applied to the analysis of this compound and its derivatives. journalagent.comnutriscene.org.my These techniques are crucial for isolating specific compounds from complex biological matrices, a necessary step for accurate quantification and identification. pageplace.de

High-Performance Liquid Chromatography (HPLC) has become the method of choice for the quantitative analysis of retinoids, including this compound and its metabolites. journalagent.compageplace.de The advantages of HPLC over other methods like open-column and thin-layer chromatography include superior resolution, speed, and sensitivity. pageplace.de HPLC systems allow for the separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. advancechemjournal.comresearchgate.net

Reversed-phase HPLC is the most commonly employed mode for retinoid analysis. advancechemjournal.com In this setup, a non-polar stationary phase is used with a more polar mobile phase. This allows for the effective separation of the generally lipophilic this compound and its metabolites. The separated compounds can then be detected and quantified using various detectors, with UV-Vis detectors being common due to the chromophoric nature of these molecules. researchgate.net Isocratic reversed-phase HPLC methods have been developed for the simultaneous determination of various retinoid isomers and their metabolites in biological samples like plasma. dokumen.pub

Table 1: Key Parameters in HPLC Analysis of this compound and its Metabolites

| Parameter | Description | Relevance to this compound Analysis |

| Stationary Phase | The solid material in the column that interacts with the analytes. | Typically C18 (octadecylsilyl) for reversed-phase separation of lipophilic retinoids. |

| Mobile Phase | The solvent that moves the analytes through the column. | A mixture of polar solvents like methanol, acetonitrile, and water, often with modifiers to improve peak shape. |

| Detector | The component that measures the analytes as they elute from the column. | UV-Vis detectors are widely used, set at the maximum absorbance wavelength (λmax) of the specific retinoid. |

| Internal Standard | A compound with similar chemical properties to the analyte, added to the sample in a known concentration. | Used to improve the accuracy and precision of quantitative analysis by correcting for variations in sample preparation and injection volume. |

This table summarizes the fundamental components of an HPLC system and their roles in the analysis of this compound and its related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. jddtonline.info While some retinoids are thermally labile, GC-MS can be applied to the analysis of this compound and certain derivatives, often requiring derivatization to increase volatility and stability. dokumen.pub For instance, retinoic acid can be converted to its methyl ester for GC-MS analysis. dokumen.pub

The gas chromatograph separates compounds in a gaseous mobile phase, and the mass spectrometer provides detailed structural information and sensitive detection. cannalib.eu This combination is particularly useful for identifying and quantifying specific metabolites in complex mixtures. jddtonline.info For example, GC-MS has been used for the monosaccharide analysis of the carbohydrate composition of silica-associated organic matrices, demonstrating its utility in characterizing biomolecules that may interact with retinoids. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Mass Spectrometry-Based Characterization of the this compound Metabolome

Mass spectrometry (MS) has had a significant impact on the structural elucidation of retinoids. nutriscene.org.my It is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the inference of molecular structure.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly specific and sensitive method for the analysis of this compound and its metabolites. researchgate.net This technique is particularly valuable for the isomer-specific detection of retinoids, which is crucial given that different isomers can have distinct biological activities. researchgate.net LC-MS/MS has been successfully used for the simultaneous measurement of multiple urinary estrogens and their metabolites, demonstrating its power in analyzing complex biological samples. nih.gov

In an LC-MS/MS system, the LC separates the isomers, which are then introduced into the mass spectrometer. The first mass spectrometer (MS1) selects a specific parent ion, which is then fragmented. The second mass spectrometer (MS2) analyzes the resulting fragment ions, providing a unique "fingerprint" for each isomer and enabling its confident identification and quantification even at very low concentrations. nih.gov

Reactive Paper Spray Ionization Mass Spectrometry (RPSI-MS) is a newer, rapid analytical technique that combines the simplicity of paper spray ionization with the specificity of a chemical reaction. mdpi.comnih.gov In this method, the analyte is spotted onto a paper substrate, and a derivatizing agent is added. mdpi.com An electric field is then applied, causing the derivatized analyte to be sprayed into the mass spectrometer. mdpi.com This technique has been shown to significantly enhance the detection sensitivity for certain compounds. mdpi.comnih.gov While direct applications to this compound are still emerging, RPSI-MS has been successfully used for the rapid detection of retinoic acid in complex matrices, suggesting its potential for the analysis of other retinoids. mdpi.com The method is fast, requires minimal sample preparation, and can be highly sensitive. mdpi.comnih.govrsc.org

Table 2: Comparison of Conventional and Reactive Paper Spray Ionization Mass Spectrometry

| Feature | Conventional PSI-MS | Reactive PSI-MS (RPSI-MS) |

| Principle | Direct ionization of the analyte from a paper substrate. | In-situ chemical derivatization of the analyte on the paper prior to ionization. |

| Sample Preparation | Minimal, often just spotting the sample onto the paper. | Requires the addition of a derivatizing reagent to the sample on the paper. |

| Sensitivity | Generally good, but can be limited for certain compounds. | Often significantly higher sensitivity due to improved ionization efficiency of the derivatized analyte. |

| Specificity | Relies on the mass-to-charge ratio of the native analyte. | Increased specificity due to the unique mass of the derivatized product. |

| Analysis Time | Very fast, typically in the order of minutes. | Also very fast, with the derivatization reaction occurring rapidly on the paper. |

This table highlights the key differences between conventional paper spray ionization and the reactive version of the technique, emphasizing the advantages of RPSI-MS for certain applications.

Untargeted metabolomics aims to comprehensively analyze all small molecules (the metabolome) in a biological sample without a preconceived bias. nih.govnih.gov This hypothesis-generating approach is particularly powerful for the discovery of novel metabolites of this compound. rsc.org By comparing the metabolic profiles of samples under different conditions (e.g., before and after administration of an this compound-related compound), researchers can identify new metabolites and gain a more complete understanding of its metabolic pathways. rsc.orgcore.ac.uk

These studies typically employ high-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled with liquid chromatography (LC-MS). colostate.edu The resulting large datasets are then analyzed using sophisticated bioinformatics tools to identify statistically significant differences and putatively identify unknown compounds based on their accurate mass and fragmentation patterns. rsc.org Untargeted metabolomics has the potential to uncover previously unknown aspects of this compound metabolism and its biological effects. rsc.org

Reactive Paper Spray Ionization Mass Spectrometry (RPSI-MS) in this compound Analysis

Spectroscopic Methods for this compound Structural and Conformational Analysis

Spectroscopic techniques are indispensable for the structural and conformational analysis of this compound, leveraging the interaction of the molecule with electromagnetic radiation to reveal details about its chemical bonds, connectivity, and three-dimensional shape.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical tool for characterizing and quantifying this compound and related retinoids. The extensive system of conjugated double bonds in the polyene chain of this compound is responsible for its strong absorption of ultraviolet light. This characteristic chromophore allows for sensitive detection and quantification.

The absorption maximum (λmax) is a critical parameter determined by UV-Vis spectroscopy, which corresponds to the wavelength at which the substance absorbs the most light. For this compound, this value is indicative of its specific conjugated system. Research findings have established the UV absorption characteristics of this compound in various solvents.

Table 1: UV-Vis Absorption Data for this compound

| Compound | Solvent | λmax (nm) |

|---|---|---|

| This compound | Hexane | 326 |

Data sourced from "Modern Chromatographic Analysis of Vitamins". nih.gov

This technique is foundational in retinoid research for confirming the presence of the characteristic polyene structure and for quantitative analysis in various experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, provides comprehensive information about the molecular structure of this compound. NMR is instrumental in confirming the identity of the compound, determining the connectivity of atoms, and analyzing the stereochemistry (e.g., cis/trans isomerism) of the double bonds in the polyene chain. nih.govnih.gov

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) of the protons are influenced by their location, such as whether they are part of the cyclohexene (B86901) ring, the polyene chain, or the methyl groups.

Table 2: Typical ¹H NMR Chemical Shift Ranges for Retinoid-like Structures

| Proton Type | Typical Chemical Shift (δ) ppm |

|---|---|

| Olefinic Protons (in polyene chain) | 5.5 - 7.0 |

| Methylene Protons (in cyclohexene ring) | ~1.5 - 2.0 |

| Methyl Protons (on ring and chain) | 1.0 - 2.0 |

Note: These are general ranges for retinoids; specific shifts for this compound would be influenced by its precise structure and the solvent used. acs.orglibretexts.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. It distinguishes between the sp²-hybridized carbons of the double bonds and the sp³-hybridized carbons of the ring and methyl groups.

Table 3: Typical ¹³C NMR Chemical Shift Ranges for Retinoid-like Structures

| Carbon Type | Typical Chemical Shift (δ) ppm |

|---|---|

| sp² Carbons (Olefinic) | 120 - 140 |

| sp³ Carbons (Ring and Methyls) | 20 - 40 |

Note: These are general ranges for retinoids. Quaternary carbons typically show weaker signals. The solvent peak (e.g., CDCl₃ at ~77 ppm) is a common reference. oregonstate.edumdpi.com

Together, ¹H and ¹³C NMR are powerful tools for the complete structural assignment of this compound and for comparative studies with other retinoids.

Radiometric and Isotopic Labeling Techniques for Metabolic Tracing

To understand the metabolic fate of this compound and its conversion to biologically active forms like retinol (B82714) and retinoic acid, researchers employ radiometric and isotopic labeling techniques. These methods involve introducing atoms with a different isotopic composition (either radioactive or heavy stable isotopes) into the this compound or related retinoid structure. The labeled molecule then acts as a tracer that can be followed through various metabolic pathways in vivo. nih.govnih.gov

Radiometric tracing traditionally uses radioactive isotopes such as Carbon-14 (¹⁴C) and Tritium (³H). tandfonline.com For instance, [¹⁴C]retinoic acid has been used to study its metabolism in animal models by tracking the distribution of radioactivity in various tissues and excreta. nih.gov Similarly, ³H-labeled retinoids have been utilized to investigate their binding to cellular proteins like cellular retinol-binding protein (CRBP). tandfonline.com These studies provide quantitative data on absorption, distribution, metabolism, and excretion. nih.govsemanticscholar.org

More recently, stable isotope labeling has become the preferred method for human studies due to its non-radioactive and safe nature. nih.govnih.goviaea.org Common stable isotopes used in vitamin A research include Deuterium (²H) and Carbon-13 (¹³C). iaea.orgomu.edu.tr The retinol isotope dilution (RID) technique is a prominent application. iaea.org In this method, a known amount of labeled retinol (e.g., [²H₄]retinyl acetate (B1210297) or ¹³C₂-retinol) is administered to a subject. nih.govresearchgate.net After an equilibration period, the ratio of the labeled to the unlabeled retinol in a blood sample is measured, typically by mass spectrometry. iaea.orgnih.gov This ratio allows for the calculation of the total body stores of vitamin A, providing a crucial indicator of nutritional status. nih.govnih.gov

Table 4: Isotopes Used in Retinoid Metabolic Research

| Isotope | Type | Common Labeled Molecules | Primary Application | Detection Method |

|---|---|---|---|---|

| ³H (Tritium) | Radioactive | [³H]Retinol, [³H]Retinoic Acid | Protein binding assays, metabolic studies in vitro | Radiometric Detection |

| ¹⁴C (Carbon-14) | Radioactive | [¹⁴C]Retinoic Acid, [¹⁴C]β-carotene | Mass balance and metabolic fate studies | Radiometric Detection, Accelerator Mass Spectrometry (AMS) |

| ²H (Deuterium) | Stable | [²H₄]Retinyl Acetate, [²H₈]Retinol | Isotope dilution to assess vitamin A status in humans | Gas Chromatography-Mass Spectrometry (GC-MS) |

These isotopic tracing techniques are fundamental to modern nutritional science and drug metabolism studies, enabling a detailed, quantitative understanding of how the body handles this compound-derived compounds. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Retinol |

| Retinoic Acid |

| [¹⁴C]Retinoic Acid |

| [³H]Retinol |

| [²H₄]Retinyl Acetate |

| ¹³C₂-Retinol |

| [²H₈]Retinol |

| [¹³C₁₀]Retinol |

| β-carotene |

| [¹⁴C]β-carotene |

Synthetic Chemistry and Analogue Development of Axerophthene

Total Synthesis Strategies for Axerophthene and Its Key Intermediates

This compound, the parent hydrocarbon of vitamin A and other retinoids, has been a subject of synthetic interest for decades, not only for its relationship to vitamin A but also as a fundamental structural motif. nih.gov Early synthetic efforts were part of the broader challenge of carotenoid and retinoid chemistry. Modern strategies have increasingly focused on efficiency and stereocontrol.

Stereoselective Synthesis Approaches

The stereoselective synthesis of the polyene chain in this compound is critical. The all-trans configuration is the most stable and common form. nih.gov Several classical and modern olefination reactions have been employed to achieve high stereoselectivity.

The Wittig reaction has been a cornerstone in retinoid synthesis. It involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. umass.edulumenlearning.commasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Unstabilized ylides generally favor the formation of Z-alkenes, while stabilized ylides tend to produce E-alkenes. youtube.com For the all-trans chain of this compound, conditions favoring the E-isomer are necessary.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is often preferred for the synthesis of E-alkenes with high stereoselectivity. acs.orgnih.govacs.org This method offers the advantage of using more reactive and easily handled phosphonate reagents, and the byproducts are water-soluble, simplifying purification. Recent stereoselective total syntheses of vitamin A metabolites have successfully applied E-selective HWE olefinations as key steps. acs.orgnih.govacs.org

The Julia olefination and its modifications, such as the Julia-Kocienski olefination, are powerful methods for the stereoselective synthesis of trans-double bonds. thieme-connect.comthieme-connect.comorganic-chemistry.org The classical Julia reaction involves the reaction of a β-hydroxy sulfone with an aldehyde or ketone, followed by reductive elimination. A significant advantage of Julia sulfone chemistry is that the intermediary sulfone compounds are often stable, crystalline solids that can be purified by recrystallization. thieme-connect.comthieme-connect.com The base-promoted dehydrosulfonation step is highly stereoselective for the E-configuration. thieme-connect.comthieme-connect.com

| Olefination Method | Key Reactants | Primary Product Stereochemistry | Advantages | Reference(s) |

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Generally Z (unstabilized ylides), E (stabilized ylides) | Wide applicability | umass.edulumenlearning.commasterorganicchemistry.com |

| Horner-Wadsworth-Emmons | Phosphonate carbanion, Aldehyde/Ketone | Predominantly E | High E-selectivity, water-soluble byproducts | acs.orgnih.govacs.org |

| Julia Olefination | β-hydroxy sulfone, Aldehyde/Ketone | Predominantly E | High E-selectivity, stable intermediates | thieme-connect.comthieme-connect.comorganic-chemistry.org |

Development of Novel Synthetic Routes

The industrial synthesis of vitamin A and its derivatives has driven the development of novel and efficient synthetic routes, many of which are applicable to this compound. These routes often involve a convergent strategy, coupling smaller, readily available fragments. A common industrial approach involves a C15 + C5 strategy. durham.ac.uk

One notable development is the use of sulfone chemistry by companies like Rhône-Poulenc, building on the work of Marc Julia. durham.ac.uk This involves coupling a C15-sulfone with a C5-synthon. This method has proven to be robust and provides good control over the stereochemistry of the newly formed double bond. thieme-connect.comthieme-connect.comdurham.ac.uk

More recently, palladium-catalyzed cross-coupling reactions, such as the Stille reaction , have emerged as powerful tools for the synthesis of polyenes like carotenoids and retinoids. organic-chemistry.org The Stille reaction offers mild reaction conditions compatible with sensitive functional groups and provides excellent control over the geometry of the resulting double bond, often surpassing traditional olefination methods in terms of stereoselectivity and convergence. organic-chemistry.org

A stereoselective total synthesis of (R)-all-trans-13,14-dihydroretinol, a metabolite of vitamin A, highlights a modern approach that could be adapted for this compound. The key steps included an E-selective HWE olefination and a Ru(II)-catalyzed intramolecular hydrosilylation. acs.orgnih.govacs.org This demonstrates the integration of classic olefination strategies with modern transition-metal catalysis to achieve high levels of stereocontrol and efficiency.

Rational Design and Synthesis of this compound Analogues for Biochemical Probing

The rational design and synthesis of this compound analogues are crucial for understanding the molecular interactions between retinoids and their binding proteins, such as retinol-binding protein (RBP). researchgate.netresearchgate.netgoogle.com By systematically modifying the structure of this compound and observing the effects on binding and function, researchers can map the key structural requirements for these interactions. This compound itself serves as a fundamental biochemical probe, representing a retinol (B82714) analogue that lacks the terminal hydroxyl group. nih.gov

The design of these analogues often focuses on two main regions of the molecule: the β-ionone ring and the polyene tail. For instance, modifications to the cyclohexene (B86901) ring are known to be critical for binding to RBP. researchgate.netdrugbank.comnih.govcapes.gov.br Studies have shown that an intact trimethylcyclohexenyl group is crucial for effective binding. researchgate.netdrugbank.com

In contrast, the system exhibits more tolerance for modifications to the polyene side chain and the terminal functional group. nih.govcapes.gov.br The synthesis of analogues with altered chain lengths or the introduction of different functional groups at the terminus allows for probing the spatial and electronic requirements of the binding pocket. The synthesis of these analogues often employs the same olefination strategies used for the total synthesis of the parent compound, such as the Wittig and Julia reactions, which allow for the modular construction of the desired structures.

Examples of rationally designed retinoids for biochemical probing include fenretinide (B1684555) and all-trans retinoic acid, which probe the effect of modifying the terminal hydroxyl group. researchgate.netnih.gov this compound is a key member of this set, directly investigating the role of the hydrogen-bonding capability of the terminal hydroxyl group in retinol. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Molecular Systems (excluding pharmacological outcomes)

Structure-activity relationship (SAR) studies of this compound and its derivatives in molecular systems primarily focus on their interaction with transport proteins like RBP. researchgate.netnih.govcapes.gov.br These studies aim to elucidate the specific structural features that govern binding affinity and the subsequent protein-protein interactions, such as the binding of the RBP-ligand complex to transthyretin (TTR).

A key finding from these crystallographic studies is the role of the terminal hydroxyl group of retinol. While its absence in this compound does not prevent binding, it does have subtle but important consequences. researchgate.netnih.gov In the case of fenretinide and retinoic acid, which have bulkier end groups than retinol, the flexible loop region at the entrance of the RBP binding pocket undergoes conformational changes to accommodate them. nih.gov However, no such conformational changes are observed when this compound is bound. nih.govebi.ac.uk This lack of induced conformational change, along with the absence of the hydroxyl group, is thought to be responsible for the reduced affinity of the this compound-RBP complex for TTR. researchgate.netnih.gov

| Analogue | Modification from Retinol | Effect on RBP Binding | Effect on RBP-TTR Interaction | Key Structural Insight | Reference(s) |

| This compound | -OH group replaced by -H | Binding occurs, but with potentially reduced affinity | Reduced affinity for TTR | The terminal -OH is not essential for binding to RBP but is important for the RBP-TTR interaction. No conformational change in the entrance loop of RBP. | researchgate.netnih.govebi.ac.uk |

| Fenretinide | -OH group replaced by a p-hydroxyphenyl amide group | Binding occurs | Abolished or reduced affinity for TTR | The bulky end group induces conformational changes in the RBP entrance loop. Steric hindrance and altered electronics affect TTR binding. | nih.gov |

| all-trans Retinoic Acid | -OH group oxidized to -COOH | Binding occurs | Reduced affinity for TTR | The carboxylate group induces conformational changes in the RBP entrance loop. | nih.gov |

| Arotinoids (e.g., Ro 13-7410) | Modified cyclohexene ring | Do not interact with RBP | N/A | An intact trimethylcyclohexenyl group is crucial for RBP binding. | researchgate.netdrugbank.com |

Evolutionary and Comparative Biochemistry of Axerophthene Pathways

Conservation and Divergence of Axerophthene Metabolism Across Phyla

The metabolic machinery that converts this compound derivatives into biologically active signaling molecules is both ancient and highly conserved, yet it also displays significant divergence across different phyla. The core pathway involves the conversion of retinol (B82714) (vitamin A) to retinaldehyde and subsequently to retinoic acid (RA), the primary active ligand for nuclear receptors. ijbs.com This process is governed by two key enzymatic steps: the oxidation of retinol by retinol/alcohol dehydrogenases (RDHs/ADHs) and the subsequent oxidation of retinaldehyde by retinaldehyde dehydrogenases (RALDHs). ijbs.com The levels of active retinoids are meticulously controlled by degrading enzymes, primarily from the cytochrome P450 subfamily 26 (CYP26). oup.com

Conservation: Studies across diverse animal lineages reveal that the fundamental components of this metabolic pathway were present early in metazoan evolution. Homologs of genes involved in RA signaling have been identified in non-chordate animals, including annelids, mollusks, and ambulacrarians (e.g., sea urchins), challenging the previous view that the RA signaling pathway was an innovation unique to chordates. nih.govresearchgate.net The presence of these components suggests that the basic enzymatic toolkit for metabolizing this compound-based compounds has ancient evolutionary roots. researchgate.net

Divergence: Despite this conserved core, the complexity and regulation of the pathway have diverged significantly. In the invertebrate chordate amphioxus, considered a proxy for the ancestral chordate, an exhaustive survey identified over 220 genes related to vertebrate retinoid and steroid metabolism. oup.com This finding indicates that the genetic framework was already complex in the common ancestor of chordates. oup.com However, amphioxus also shows massive independent expansions of certain gene families within these pathways, such as the short-chain dehydrogenase/reductase (SDR) superfamily, which includes enzymes that metabolize retinol. oup.com

Furthermore, the specific enzymes utilized can differ. For instance, while vertebrates use a suite of RALDH enzymes (Aldh1a family), sea urchins appear to utilize an Aldh8a1 gene for retinoic acid synthesis. researchgate.net This illustrates how different lineages have co-opted or evolved distinct enzymes to perform conserved metabolic functions. The table below summarizes the presence of key metabolic components in different phyla, highlighting both conservation and divergence.

| Phylum/Group | Retinol Dehydrogenases (RDHs/SDRs) | Retinaldehyde Dehydrogenases (RALDHs) | CYP26 Degrading Enzymes | Key Research Finding |

| Vertebrates | Present | Present (Aldh1a family) | Present | Highly regulated system controlling embryonic patterning. mdpi.com |

| Cephalochordates (Amphioxus) | Present (Expanded SDR family) | Present | Present | Possesses a complex, ancestral chordate toolkit with lineage-specific gene expansions. oup.com |

| Lophotrochozoa (Annelids, Mollusks) | Present | Present | Present | Demonstrates the pre-chordate origin of the complete RA signaling machinery. nih.gov |

| Echinoderms (Sea Urchins) | Present | Present (Aldh8a1) | Present | Utilizes a different class of RALDH compared to vertebrates, indicating divergent evolution of the synthesis step. researchgate.net |

Evolutionary Origins of Retinoid Signaling Systems

The retinoid signaling system, which translates the presence of this compound derivatives into changes in gene expression, is a cornerstone of developmental biology, particularly in chordates where it is crucial for patterning the main body axis. ijbs.com This system relies on nuclear receptors—the Retinoic Acid Receptor (RAR) and the Retinoid X Receptor (RXR)—which act as ligand-activated transcription factors. nih.gov Upon binding all-trans-retinoic acid, the RAR-RXR heterodimer activates the transcription of specific target genes. nih.gov

The evolutionary origin of this system is more ancient than once believed. Initially considered a chordate-specific feature, evidence now strongly supports its existence in the common ancestor of deuterostomes and possibly even earlier in bilaterian evolution. nih.govresearchgate.net The discovery of functional RARs in lophotrochozoans like the marine annelid Platynereis dumerilii was a landmark finding. ebi.ac.uk This annelid RAR can bind retinoic acid and activate transcription, confirming that the receptor-ligand pair was established before the divergence of protostomes and deuterostomes. ebi.ac.uk

The evolution of the receptors themselves is marked by gene duplication and loss events in different animal lineages. nih.gov This has led to a diversification of receptor subtypes in some phyla, such as vertebrates, allowing for more complex and nuanced regulation of gene expression during development. The study of the invertebrate chordate amphioxus has been instrumental in reconstructing the ancestral chordate retinoid machinery, providing a phylogenetic bridge between invertebrates and vertebrates. oup.com The system's deep evolutionary history underscores its fundamental importance in regulating cell differentiation, proliferation, and morphogenesis. researchgate.netmdpi.com

Comparative Analysis of this compound-Binding Protein Structures and Functions

For this compound-derived molecules like retinol to be transported in aqueous environments such as the bloodstream and cytoplasm, they must be bound to specific carrier proteins. srce.hr A comparative analysis of these binding proteins reveals critical insights into the structural requirements for ligand interaction and the functional consequences of these interactions. The primary carriers are plasma retinol-binding protein (RBP) and cellular retinol-binding proteins (CRBPs). srce.hrnih.gov

Despite this structural conservation, the function is altered. The absence of the hydroxyl group in this compound has two key consequences:

Reduced Binding Affinity: The hydroxyl group of retinol forms important hydrogen bonds within the RBP binding pocket. Its absence in this compound leads to a reduced binding affinity. nih.govebi.ac.uk This is even more pronounced for cellular retinol-binding protein (CRBP), where the hydroxyl group's interaction is critical. CRBP exhibits a particularly low affinity for this compound (dissociation constant, K'd ≈ 0.2 µM), suggesting the hydroxyl group is a primary determinant of binding specificity and affinity for this class of proteins. nih.gov

Impaired Protein-Protein Interactions: The RBP-retinol complex normally binds to another protein, transthyretin, in the plasma, which prevents its premature excretion by the kidneys. ebi.ac.uk The structural changes, though subtle, and the lack of the retinol hydroxyl group in the this compound-RBP complex are responsible for a reduced or abolished affinity for transthyretin. nih.govebi.ac.ukresearchgate.net

These findings demonstrate that while the core hydrocarbon structure of this compound is sufficient to be recognized and accommodated by the binding pocket of RBP, the terminal functional group is crucial for high-affinity binding and subsequent protein-protein interactions that are vital for its biological function.

| Compound | Binding Protein | Dissociation Constant (K'd) | Structural/Functional Notes |

| Retinol | Bovine CRBP | ~2 nM (or as low as 0.1 nM) | Tight, stoichiometric binding; hydroxyl group is critical for high affinity. nih.gov |

| Retinal | Bovine CRBP | ~30 nM | Exhibits relatively high affinity but cannot effectively compete with retinol. nih.gov |

| This compound | Bovine CRBP | ~200 nM (0.2 µM) | Low binding affinity, demonstrating the importance of the hydroxyl end group for CRBP interaction. nih.gov |

| β-ionone | Bovine CRBP | ~4000 nM (4.0 µM) | Very low affinity; highlights the contribution of the isoprene (B109036) tail to binding. nih.gov |

| This compound | Bovine Plasma RBP | Not specified, but affinity is reduced compared to retinol. | Fits within the binding pocket similarly to retinol, but the lack of the hydroxyl group impairs interaction with transthyretin. nih.govebi.ac.uk |

Emerging Concepts and Future Directions in Axerophthene Research

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in Axerophthene Pathway Analysis

The comprehensive analysis of complex biological systems has been revolutionized by "omics" technologies. nih.govnih.gov The integration of genomics, proteomics, and metabolomics offers a powerful strategy to construct a holistic view of the pathways influenced by a specific molecule. nih.gov For this compound, this multi-omics approach remains a largely untapped future direction that could illuminate its biological significance.

Genomics and Transcriptomics: High-throughput screening of gene expression following this compound exposure could identify specific genes and genetic pathways that are upregulated or downregulated. This could reveal novel cellular responses and signaling cascades that are sensitive to this compound, potentially independent of the classical retinoic acid receptor pathways.

Proteomics: This approach focuses on the entire complement of proteins in a cell or organism. nih.gov Proteomic analysis could identify proteins that physically interact with this compound or whose expression levels change in its presence. researchgate.net This is crucial for discovering previously unknown binding partners or downstream effectors, moving beyond its known interaction with retinol-binding proteins.

Metabolomics: As the downstream result of genomic and proteomic activity, metabolomics analyzes the complete set of small-molecule metabolites. nih.gov In the context of this compound, metabolomic studies could definitively map its metabolic fate. It is known that in rats, this compound is metabolized into various hydroxylated derivatives, but it is not converted back into Vitamin A. medchemexpress.com A full metabolomic profile would identify all these derivatives and potentially uncover shunts into other metabolic pathways, providing a complete picture of its biotransformation.

By integrating these datasets, researchers can build comprehensive network models that connect this compound-induced genetic changes to protein expression and subsequent metabolic shifts, offering unprecedented insight into its systemic effects.

Advanced Computational Modeling and Simulation of this compound-Biomolecule Interactions

Computational methods provide a powerful lens for examining molecular interactions at an atomic level, offering insights that are often difficult to obtain through experimental techniques alone. epo.orgjustia.com

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a protein (receptor). frontiersin.orgnih.gov These methods have been instrumental in understanding how this compound interacts with retinoid-binding proteins.

X-ray crystallography studies have successfully determined the three-dimensional structure of this compound in complex with bovine plasma retinol-binding protein (RBP) to a resolution of 1.9 Å. rcsb.org These studies revealed that this compound, which lacks the hydroxyl end group of retinol (B82714), fits within the β-barrel cavity of RBP in a conformation similar to that of vitamin A. rcsb.orgresearchgate.net However, a key finding is that its binding does not induce the same conformational changes in the flexible loop region at the entrance of the binding pocket that are seen with retinol, retinoic acid, or fenretinide (B1684555). rcsb.org This lack of conformational change is believed to be a primary reason for the reduced affinity of the this compound-RBP complex for its transport partner, transthyretin. rcsb.org

Further computational studies using fluorescence titrations have examined the interactions with cellular retinol-binding protein (CRBP). These analyses indicate that this compound exhibits a low binding affinity for CRBP, reinforcing the concept that the hydroxyl group of retinol contributes substantially to binding affinity and specificity. researchgate.net

Quantum chemistry methods delve into the electronic structure of molecules to predict their reactivity and physical properties. mdpi.com For polyene systems like this compound, these approaches are particularly valuable for understanding the behavior of the delocalized π-electrons in the conjugated chain. annualreviews.org

Studies on the electronic spectra of retinal and its parent hydrocarbon, this compound, have shown that the interaction between the β-ionylidene ring and the polyene chain is a significant factor contributing to the molecule's spectral properties. annualreviews.org Quantum chemical calculations can model this interaction and predict how it influences the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which are central to its chemical reactivity. chemrxiv.org These methods can provide detailed information on bond orders, charge distribution, and the polarization of the double bonds, which are critical for predicting how this compound will behave in the active site of an enzyme or a binding protein. researchgate.netresearchgate.net

Molecular Docking and Dynamics Simulations

Development of Novel Chemical Probes and Biosensors for this compound Signaling

A significant gap in this compound research is the lack of dedicated tools to track its movement and interactions in living systems. The development of novel chemical probes and biosensors is a critical future direction to address this. physionet.org While specific probes for this compound are not yet established, the principles for their design are well-understood.

Fluorescent Probes: Synthesizing an this compound analog tagged with a fluorescent molecule would allow for real-time visualization of its uptake, subcellular localization, and trafficking. This could answer fundamental questions about whether it accumulates in specific organelles and how it is transported within and between cells.

Affinity-Based Probes: Probes designed for photoaffinity labeling could be used to covalently bind to and identify interacting proteins in a cellular extract, providing an unbiased method to discover novel binding partners.

Genetically Encoded Biosensors: Advanced biosensors, perhaps based on Förster resonance energy transfer (FRET), could be engineered. researchgate.netresearchgate.net Such a sensor might consist of a binding protein for this compound fused between two fluorescent proteins. Upon binding this compound, a conformational change would alter the FRET signal, enabling the measurement of this compound concentration dynamics within living cells.

The creation of such tools would be a major leap forward, enabling the direct investigation of this compound signaling with high spatial and temporal resolution. google.com

Unexplored Metabolic Pathways and Cryptic Biochemical Roles of this compound

While often dismissed due to its low vitamin A-like biological activity, this compound may possess subtle or "cryptic" roles that have been overlooked. journalagent.com It is a known dehydration product of vitamin A and can be formed from the hydrogenolysis of vitamin A acetate (B1210297). medchemexpress.comiupac.org

Current metabolic knowledge is limited. Studies in rats have shown that this compound can be metabolized into at least seven different derivatives, including monohydroxy and dihydroxy compounds, but it is not converted back to retinol or its esters, and it has a low storage capacity in the liver. medchemexpress.com This indicates the existence of a distinct metabolic pathway that does not replenish the vitamin A pool, but its full scope and physiological relevance are unknown.

The true frontier lies in discovering cryptic biochemical functions. Its ability to bind to RBP without inducing the full conformational change necessary for efficient interaction with transthyretin suggests a potential role as a competitive modulator or antagonist in the retinol transport pathway. rcsb.orgresearchgate.net By occupying the binding site, this compound could subtly alter the availability of retinol for transport to peripheral tissues. Furthermore, its documented presence in certain plants hints at potential ecological roles, such as in defense or signaling, which remain entirely unexplored. nih.gov Future research must investigate these possibilities to determine if this compound is merely a metabolic byproduct or a molecule with its own unique biological agenda.

Compound Reference Table

Q & A

Q. What peer-review checklists ensure rigorous reporting of this compound’s bioactivity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |